molecular formula C22H19Cl2NO2 B10960708 3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide

3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B10960708
M. Wt: 400.3 g/mol
InChI Key: DFZNLKIPIFWHMU-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of dichlorophenoxy and dimethylphenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 3,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide is unique due to its specific combination of dichlorophenoxy and dimethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19Cl2NO2

Molecular Weight

400.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide

InChI

InChI=1S/C22H19Cl2NO2/c1-14-8-15(2)10-19(9-14)25-22(26)17-5-3-4-16(11-17)13-27-21-7-6-18(23)12-20(21)24/h3-12H,13H2,1-2H3,(H,25,26)

InChI Key

DFZNLKIPIFWHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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